molecular formula C24H27NO5 B11254488 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11254488
M. Wt: 409.5 g/mol
InChI Key: UXLJJGBAQOYQMV-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with various functional groups, including methoxy, hydroxy, and piperidinylmethyl groups. The unique arrangement of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE can be achieved through a multi-step synthetic route. One common method involves the initial formation of the chromen-2-one core, followed by the introduction of the substituents through various chemical reactions. The synthetic route typically includes:

    Step 1: Formation of the chromen-2-one core through a cyclization reaction.

    Step 2: Introduction of the 3,4-dimethoxyphenyl group via a Friedel-Crafts acylation reaction.

    Step 3: Hydroxylation at the 7-position using a suitable oxidizing agent.

    Step 4: Methylation at the 4-position using a methylating agent.

    Step 5: Introduction of the piperidinylmethyl group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of functional groups in 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C24H27NO5/c1-15-17-8-9-19(26)18(14-25-11-5-4-6-12-25)23(17)30-24(27)22(15)16-7-10-20(28-2)21(13-16)29-3/h7-10,13,26H,4-6,11-12,14H2,1-3H3

InChI Key

UXLJJGBAQOYQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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